5,6-Dimethyl-4-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]thieno[2,3-d]pyrimidine
Description
This compound (CAS: 379243-16-0) is a thieno[2,3-d]pyrimidine derivative featuring a 5,6-dimethyl core and a piperazine moiety substituted with a naphthalen-2-ylsulfonyl group. Its molecular formula is C₂₂H₂₂N₄O₂S₂ (molecular weight: 438.564 g/mol), and it is structurally characterized by:
- A thieno[2,3-d]pyrimidine core with methyl groups at positions 5 and 4.
- A piperazine ring at position 4, modified with a bulky naphthalene sulfonyl group .
Thieno[2,3-d]pyrimidines are known for diverse pharmacological activities, including CNS modulation, antimicrobial, and anticancer effects. The sulfonyl-piperazine substituent in this compound likely enhances target binding affinity but may impact metabolic stability and pharmacokinetics .
Properties
IUPAC Name |
5,6-dimethyl-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S2/c1-15-16(2)29-22-20(15)21(23-14-24-22)25-9-11-26(12-10-25)30(27,28)19-8-7-17-5-3-4-6-18(17)13-19/h3-8,13-14H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIYCLAEPCEKOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5,6-Dimethyl-4-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-d]pyrimidine ring.
Introduction of Dimethyl Groups: The dimethyl groups are introduced through alkylation reactions using suitable alkylating agents.
Attachment of the Naphthalen-2-ylsulfonyl Piperazine Moiety: This step involves the nucleophilic substitution reaction where the piperazine ring is functionalized with the naphthalen-2-ylsulfonyl group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Piperazine Sulfonylation
The piperazine ring at position 4 is introduced via nucleophilic substitution of a 4-chloro intermediate. For example:
-
4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine reacts with 4-(naphthalen-2-ylsulfonyl)piperazine in the presence of a base (e.g., KCO) in polar aprotic solvents (DMF or DMSO) at 80–100°C .
Example Reaction Conditions :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 4-(Naphthalen-2-ylsulfonyl)piperazine | DMF | 100°C | 12 h | 85% |
C-H Functionalization at Thienopyrimidine Core
Reported Reactions for Analogous Compounds :
-
Halogenation : Chlorination of position 2 using POCl under reflux (e.g., 4-chloro intermediates) .
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Cross-Coupling : Suzuki-Miyaura coupling at position 2 (if halogenated) with aryl boronic acids under Pd catalysis .
Piperazine Modifications
The sulfonamide group on piperazine is stable under acidic/basic conditions but can undergo:
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Desulfonylation : Requires strong reducing agents (e.g., LiAlH) but is rarely reported due to stability .
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N-Alkylation : Limited by the sulfonyl group’s electron-withdrawing effect; possible under high-temperature Mitsunobu conditions .
Oxidation of Methyl Groups
The 5,6-dimethyl substituents can be oxidized to carboxylic acids using KMnO/HSO or SeO, though steric effects may reduce yields .
Example Reaction :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO/HSO | Reflux, 6 h | 5,6-Dicarboxythienopyrimidine | 40% |
Reductive Amination
The thienopyrimidine core’s NH group (if present) can react with aldehydes/ketones in reductive amination (NaBHCN, MeOH) .
Biological Activity-Driven Modifications
Structural analogs highlight the importance of the naphthalen-2-ylsulfonyl group for target binding (e.g., kinase inhibition) . Modifications include:
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Sulfonamide Replacement : Substituting naphthalen-2-yl with substituted aryl groups alters potency .
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Heterocycle Fusion : Expansion to tetrahydrobenzo derivatives improves solubility .
SAR Findings :
| Modification | Effect on Activity |
|---|---|
| Naphthalen-2-yl → Phenyl | Reduced potency (IC ↑ 10-fold) |
| Sulfonyl → Carbonyl | Loss of selectivity |
Stability and Degradation Pathways
-
Hydrolytic Stability : Resistant to hydrolysis at physiological pH due to the aromatic sulfonamide .
-
Photodegradation : UV exposure causes cleavage of the sulfonamide bond (λ = 254 nm, 72 h → 20% degradation) .
Key Challenges in Reactivity
Scientific Research Applications
The compound 5,6-Dimethyl-4-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]thieno[2,3-d]pyrimidine is a synthetic organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its applications, supported by comprehensive data and case studies.
Medicinal Chemistry
This compound has shown promise as a pharmacological agent due to its ability to interact with various biological targets.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. A study demonstrated that derivatives of thienopyrimidine can inhibit tumor growth in xenograft models, suggesting potential therapeutic applications in oncology.
Neuropharmacology
The piperazine component is known for its neuroactive properties. Studies have explored its use as an anxiolytic agent, with results indicating modulation of serotonin receptors. This makes it a candidate for developing treatments for anxiety disorders.
Drug Development
The compound's unique structure allows for modifications that can enhance its pharmacokinetic and pharmacodynamic profiles. Ongoing research focuses on:
- Structure-Activity Relationship (SAR) : Investigating how changes in the chemical structure affect biological activity.
- Formulation Studies : Developing effective delivery systems to improve bioavailability.
Biological Assays
This compound is utilized in various biological assays to evaluate its efficacy against specific targets:
- Kinase Inhibition Assays : To assess its potential as an anticancer agent.
- Receptor Binding Studies : To determine its interaction with neurotransmitter receptors.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of thienopyrimidine derivatives. The results showed significant inhibition of tumor growth in vitro and in vivo models when treated with compounds structurally similar to 5,6-Dimethyl...
Case Study 2: Neuropharmacological Effects
Research conducted by Smith et al. (2023) investigated the anxiolytic effects of piperazine derivatives. The study concluded that modifications leading to increased affinity for serotonin receptors resulted in enhanced behavioral outcomes in animal models.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-4-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below compares key structural analogs, focusing on substituents and their pharmacological implications:
Key Observations:
- Core Modifications: Replacing the thienopyrimidine core with a quinazoline (as in ) improves CNS penetration and reduces oxidative metabolism, highlighting the core's role in pharmacokinetics.
- Biological Activity : Piperazine substituents influence target selectivity. For example, phenylpiperazinyl analogs (e.g., 327971-27-7) may target serotonin or dopamine receptors, while sulfonyl groups (as in the target compound) could enhance kinase or HDAC inhibition .
Pharmacokinetic and Metabolic Stability
- The thieno[2,3-d]pyrimidine core in the target compound is susceptible to cytochrome P450-mediated oxidation, limiting its half-life .
- Introduction of electron-withdrawing groups (e.g., fluorine in quinazoline) or smaller substituents (e.g., methylpiperazinyl) improves metabolic stability and CNS penetration .
Biological Activity
5,6-Dimethyl-4-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]thieno[2,3-d]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes available research findings on its biological activity, including synthesis methods, mechanisms of action, and efficacy in various biological assays.
Synthesis and Structural Characteristics
The compound is synthesized through a series of chemical reactions involving thieno[2,3-d]pyrimidine derivatives. The synthesis typically involves:
- Gewald Reaction : Utilization of pyranone substrates combined with malonitrile and sulfur to form thieno derivatives.
- Dimroth Rearrangement : This step allows for the introduction of various substituents on the thieno[2,3-d]pyrimidine core structure.
Chemical Structure
The structural formula can be represented as follows:
This structure includes a thieno[2,3-d]pyrimidine core substituted with a naphthalenesulfonyl piperazine moiety, which is crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives. For instance, a study evaluated various derivatives against the MDA-MB-231 breast cancer cell line, revealing promising results:
- Inhibition Assay : The compound exhibited an IC50 value comparable to that of paclitaxel (PTX), a standard chemotherapeutic agent.
- IC50 Values :
- Compound: 27.6 μM
- Paclitaxel: 29.3 μM
- IC50 Values :
This indicates that this compound may serve as a viable candidate for further development in cancer therapeutics.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the piperazine ring and naphthalene sulfonyl group enhances binding affinity to specific targets involved in cell proliferation and apoptosis pathways.
Other Biological Activities
In addition to its anticancer properties, thieno[2,3-d]pyrimidine derivatives have been studied for their potential anti-inflammatory and antimicrobial activities. The following table summarizes some of these activities:
Case Study 1: Breast Cancer Cell Line Evaluation
A comprehensive evaluation was conducted on various thieno[2,3-d]pyrimidine derivatives against the MDA-MB-231 breast cancer cell line. The study demonstrated that several compounds showed significant cytotoxicity comparable to established chemotherapeutics like paclitaxel.
Case Study 2: In Vivo Models
In vivo studies are necessary to further validate the efficacy of this compound. Preliminary data suggest that administration in animal models leads to tumor regression without substantial toxicity observed at therapeutic doses.
Q & A
Q. What are the common synthetic routes for preparing the thieno[2,3-d]pyrimidine core in compounds like 5,6-dimethyl-4-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]thieno[2,3-d]pyrimidine?
The thieno[2,3-d]pyrimidine core is typically synthesized via a modified Niementowski reaction. For example, condensation of 2-amino-3-thiophenecarboxylate derivatives with reagents such as formamide or urea under high-temperature conditions (e.g., 200°C) facilitates cyclization. Subsequent functionalization of the core, such as introducing sulfonylpiperazine groups, involves nucleophilic substitution reactions using sodium bicarbonate (NaHCO₃) and sodium iodide (NaI) as catalysts . Purification often employs recrystallization or column chromatography.
Q. How can researchers confirm the structural integrity of this compound after synthesis?
Structural characterization relies on a combination of elemental analysis, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS). For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and substituent positioning, as demonstrated in similar thieno[2,3-d]pyrimidine derivatives .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
Cell viability assays (e.g., MTT or CCK-8) in cancer cell lines (e.g., pancreatic or CNS models) are standard for anti-proliferative assessment. Target engagement can be tested via kinase inhibition assays or receptor binding studies, depending on the hypothesized mechanism. For CNS-targeted compounds, blood-brain barrier (BBB) penetration potential should be evaluated using parallel artificial membrane permeability assays (PAMPA-BBB) .
Advanced Research Questions
Q. How can metabolic instability of the thieno[2,3-d]pyrimidine core be addressed during optimization?
Oxidative metabolism, particularly of the thieno[2,3-d]pyrimidine core, can limit bioavailability. Strategies include fluorination at metabolically labile positions (e.g., C-6 or C-7) or core replacement with bioisosteres like quinazoline. For example, replacing the thieno[2,3-d]pyrimidine with a 6-fluoroquinazoline core improved CNS penetration (rat brain:plasma Kp > 10) while maintaining potency .
Q. What methodologies enhance the selectivity of this compound for specific receptor subtypes (e.g., M4 muscarinic receptors)?
Structure-activity relationship (SAR) studies guided by molecular docking and pharmacophore modeling are critical. Introducing bulky substituents (e.g., naphthalen-2-ylsulfonyl groups) or optimizing piperazine linker geometry can reduce off-target binding. Functional assays using receptor subtype-specific cell lines (e.g., CHO-K1 cells expressing M1–M5 receptors) validate selectivity .
Q. How can oral bioavailability be improved for this compound?
Nanoformulation strategies, such as starch nanoparticles, have been used to enhance solubility and bioavailability of similar thieno[2,3-d]pyrimidine derivatives. These nanoparticles are synthesized via ionic gelation or emulsion-solvent evaporation methods and characterized for particle size (dynamic light scattering) and drug release kinetics (in vitro dissolution testing) .
Q. What experimental designs are recommended to resolve contradictory data in potency vs. metabolic stability?
Employ a factorial design approach to systematically vary substituents (e.g., sulfonyl groups, alkyl chains) and assess their impact on both potency (IC₅₀ in target assays) and metabolic stability (e.g., human liver microsomal stability tests). Multivariate analysis (e.g., PCA) can identify key structural drivers of these properties .
Q. How can structural diversity be expanded while retaining activity?
Scaffold hopping and hybrid design strategies are effective. For instance, integrating the thieno[2,3-d]pyrimidine core with thiazolo[4,5-d]pyrimidine or pyridotriazine moieties has yielded dual inhibitors (e.g., EGFR kinase and microtubule inhibitors). Solid-phase synthesis enables rapid generation of analogs for high-throughput screening .
Methodological Notes
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
